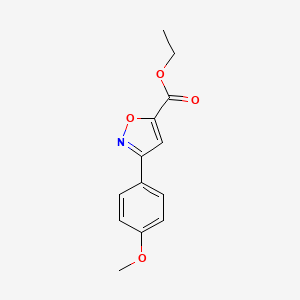

Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

Description

Evolution of Isoxazole Chemistry

Isoxazole chemistry has undergone significant transformation since its discovery in the late 19th century. The foundational synthesis of isoxazole derivatives began with Claisen’s 1903 oximation of propargylaldehyde acetal, establishing a methodological framework for constructing the heterocycle. Early approaches relied on condensation reactions involving β-keto esters and hydroxylamine, yielding isoxazolinones or 3-hydroxyisoxazoles depending on substituent positioning and reaction conditions. The advent of [3+2] cycloaddition between nitrile oxides and alkynes revolutionized isoxazole synthesis, enabling regioselective formation of 3,5-disubstituted derivatives. Modern methodologies incorporate transition metal catalysts (e.g., copper or palladium) and green chemistry principles, such as the use of deep eutectic solvents, to enhance efficiency and sustainability.

Recent advances include photochemical isomerization strategies, where isoxazole precursors undergo UV-induced rearrangement to oxazole derivatives, broadening synthetic versatility. This evolution reflects a shift toward modular, scalable routes for complex heterocycles, driven by demands in pharmaceutical and agrochemical research.

Role of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate in Heterocyclic Research

This compound serves as a pivotal intermediate in medicinal chemistry and materials science. Its electron-rich isoxazole core and methoxyphenyl substituent enable diverse functionalization, making it a scaffold for anti-inflammatory agents , antibiotics , and agrochemicals . For instance, hydrolysis of the ethyl ester yields carboxylic acid derivatives, which are intermediates in synthesizing β-lactamase-resistant antibiotics like cloxacillin.

The compound’s photoreactivity is exploited in chemoproteomic studies, where UV-induced ring-opening generates reactive intermediates for covalent protein modification. In materials science, its conjugated aromatic system facilitates polymerization into optoelectronic materials. Recent applications include its use in synthesizing HDAC inhibitors and azide-functionalized probes for biochemical assays.

Comparative Analysis with Structurally Related Isoxazole Derivatives

This compound shares structural similarities with other isoxazole esters but exhibits distinct reactivity and applications (Table 1).

Key Differentiators :

- Electronic Effects : Fluorine substitution (e.g., in Ethyl 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate) enhances electrophilicity, favoring interactions with nucleophilic biological targets.

- Solubility and Reactivity : Ethyl vs. methyl esters influence solubility in organic solvents, impacting reaction conditions in multi-step syntheses.

- Photoreactivity : this compound’s isoxazole ring undergoes UV-induced cleavage, whereas oxazole derivatives (e.g., from photoisomerization) exhibit thermal stability.

This comparative analysis underscores the compound’s versatility in heterocyclic design, where substituent placement and ester functionality govern its utility in diverse research domains.

Propriétés

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-11(14-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEYQBSORYQAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354574 | |

| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376623-69-7 | |

| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is utilized as a building block in synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, enhancing the development of novel compounds.

- Reagent in Organic Reactions : The compound serves as a reagent in various organic reactions, facilitating the formation of diverse chemical entities. Its reactivity profile makes it valuable in synthetic organic chemistry.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activities. Research indicates its potential effectiveness against various bacterial strains, warranting further investigation into its mechanism of action.

- Anticancer Potential : A study explored the anticancer properties of isoxazole derivatives, including this compound. The compound was evaluated against multiple cancer cell lines (MCF7, HCT116, and Huh7) using sulforhodamine B assays, showing promising cytotoxic effects with IC50 values ranging from 2.3 µM to 35.2 µM depending on the derivative tested .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 2.3 |

| Indole derivative | Huh7 | 4.7 |

| Doxorubicin (control) | MCF7 | 0.22 |

Pharmaceutical Development

- Drug Development Intermediate : The compound is being investigated as a pharmaceutical intermediate due to its potential biological activities. Its structural characteristics may interact with biological targets relevant to drug design .

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration .

Case Study 1: Anticancer Activity Assessment

In a recent study, derivatives of isoxazole were synthesized and evaluated for their anticancer activity against liver cancer cell lines (Huh7). This compound was included in the screening process, demonstrating significant cytotoxicity compared to established chemotherapeutics like doxorubicin and sorafenib .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that this compound exhibited notable antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Mécanisme D'action

The mechanism by which Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations :

- The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to simple phenyl or bromophenyl substituents, influencing reactivity in coupling reactions .

- Methyl esters (e.g., 377053-86-6) generally exhibit lower molecular weights and altered solubility compared to ethyl esters .

Key Observations :

- The target compound’s synthesis achieves high yields (up to 95%) using sodium ethoxide as a base, whereas brominated analogs require transition-metal catalysts like CuI .

- Microwave-assisted synthesis (e.g., for 51135-73-0) reduces reaction times but is less commonly applied to methoxyphenyl derivatives .

Physicochemical Properties (Table 3):

| Property | This compound | Ethyl 3-phenylisoxazole-5-carboxylate | Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate |

|---|---|---|---|

| Boiling Point (°C) | 413.3 ± 40.0 | 398.1 ± 30.0 | 385.5 ± 35.0 |

| Solubility | Insoluble in water; soluble in DCM, THF | Similar to target compound | Low water solubility; soluble in acetone |

| LogP (Octanol-Water) | 2.5 | 2.1 | 3.0 |

Activité Biologique

Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is an organic compound belonging to the isoxazole class, characterized by its unique chemical structure which includes a methoxyphenyl group and a carboxylate ester. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃NO₄

- Molecular Weight : 247.25 g/mol

- IUPAC Name : Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate

The compound's structure facilitates interactions with biological targets, making it a candidate for further pharmacological investigation.

This compound has been shown to interact with various molecular pathways, potentially acting as an inhibitor or activator of specific enzymes or receptors. While the precise molecular targets are still under investigation, preliminary studies indicate that it may influence cell signaling and metabolic processes.

Anti-inflammatory and Analgesic Properties

Research suggests that this compound exhibits anti-inflammatory and analgesic effects. These properties make it a promising candidate for developing new therapeutic agents aimed at treating inflammatory conditions.

Anticancer Activity

Recent investigations into isoxazole derivatives indicate potential anticancer properties. For example, similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as Huh7 (liver), MCF7 (breast), and HCT116 (colon) using assays like sulforhodamine B (SRB). Results from these studies suggest that certain isoxazole derivatives can induce cell cycle arrest and exhibit selective toxicity towards cancer cells .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Case Studies

- Anti-inflammatory Study : A study investigating the anti-inflammatory properties of similar isoxazole compounds found that they significantly reduced inflammation markers in vitro, suggesting the potential for this compound to serve as an effective anti-inflammatory agent.

- Anticancer Evaluation : In a study assessing the cytotoxic effects of isoxazole derivatives on liver cancer cells, the compounds exhibited IC50 values ranging from 2.3 µM to over 40 µM, indicating selective activity against cancer cells while sparing normal cells .

Analyse Des Réactions Chimiques

Acid-Mediated Functionalization

The isoxazole ring undergoes acid-catalyzed reactions:

-

Protonation at C-4 : The electron-deficient isoxazole ring is susceptible to electrophilic attack at C-4 under acidic conditions, enabling further functionalization (e.g., nitration or halogenation) .

-

Ring-Opening : Strong acids (e.g., H₂SO₄) may cleave the isoxazole ring, though this is less common for 5-carboxylate derivatives due to steric and electronic stabilization .

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to the carboxylic acid under basic conditions :

-

Saponification : Treatment with 10% NaOH under reflux converts the ester to 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid .

-

Acid Workup : Subsequent acidification with HCl precipitates the carboxylic acid.

| Condition | Reagents | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH | Reflux, 4 h | 60–75 |

Participation in Cycloaddition Reactions

The isoxazole ring can act as a dipolarophile in [3+2] cycloadditions, though this is more typical for simpler isoxazoles. For this derivative, steric hindrance from the 4-methoxyphenyl group limits reactivity .

Methoxyphenyl Substituent Reactivity

The 4-methoxyphenyl group undergoes electrophilic aromatic substitution (e.g., nitration or bromination), but such reactions are rarely reported for this compound due to competing isoxazole ring reactivity .

Stability Under Thermal and Oxidative Conditions

Méthodes De Préparation

Nitrile Oxide Generation

- Nitrile oxides are typically generated in situ by the oxidative dehydrogenation of aldoximes using oxidants such as chloramine-T or tert-butyl nitrite under mild conditions.

- For example, 4-methoxybenzaldehyde oxime can be oxidized to the corresponding nitrile oxide intermediate, which then undergoes cycloaddition with the dipolarophile.

Cycloaddition Reaction

- The nitrile oxide reacts with ethyl α-cyanocinnamate derivatives to form the isoxazole ring.

- The reaction is generally conducted in solvents such as acetonitrile or ethyl acetate under controlled temperature (room temperature to 60 °C) and stirring conditions.

- The cycloaddition proceeds with the loss of the nitrile group as HCN, confirmed by the absence of nitrile IR bands and supported by NMR spectral data.

Detailed Preparation Procedure

A representative procedure adapted from literature is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methoxybenzaldehyde oxime (1 equiv), ethyl α-cyanocinnamate (1 equiv), chloramine-T (1 equiv) | Mix reagents in acetonitrile or ethyl acetate solvent |

| 2 | Warm the mixture on a water bath at ~60 °C for 2–3 hours | Facilitates nitrile oxide generation and cycloaddition |

| 3 | Cool reaction mixture to room temperature | Reaction completion |

| 4 | Evaporate solvent under reduced pressure | Concentrate crude product |

| 5 | Purify residue by silica gel column chromatography (ethyl acetate/hexane gradient) | Isolate pure this compound |

Yields and Characterization

- Typical yields reported are in the range of 75–82% for analogous compounds prepared by this method.

- The product is characterized by:

- 1H NMR: Aromatic protons, methoxy group at ~3.7 ppm, ethyl ester protons.

- 13C NMR: Signals corresponding to aromatic carbons, isoxazole carbons, and ester carbonyl.

- IR Spectroscopy: Absence of nitrile stretch (~2220–2240 cm⁻¹) confirming cycloaddition.

- Purity is ensured by chromatographic methods and spectral analyses.

Optimization and Reaction Conditions

From supplementary data in recent research, optimization tables indicate:

| Entry | Atmosphere | Oxidant Equiv. | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Air | 1.5 | MeCN | 60 | 2 | >80 | 75–82 |

| 2 | Oxygen | 4.0 | 1,4-Dioxane | 60 | 3 | High | 75 |

- The reaction proceeds efficiently under air or oxygen atmospheres.

- Solvent choice affects yield and purity; acetonitrile and ethyl acetate are preferred.

- Reaction times range from 2 to 3 hours at moderate temperatures.

Alternative Synthetic Routes

While the 1,3-dipolar cycloaddition is the mainstay, other methods reported for isoxazole derivatives include:

- Use of metal catalysts such as zinc in acetic acid/acetic anhydride media for related furazan derivatives, which can be adapted for isoxazole synthesis.

- Variations in catalysts such as triethylamine, pyridine, or tetrabutylurea have been employed to facilitate ring closure and improve yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldoxime (4-methoxybenzaldehyde oxime), ethyl α-cyanocinnamate, chloramine-T | 60 °C, 2–3 h, MeCN or EtOAc | 75–82% | Most common, mild conditions |

| Metal-mediated cyclization | Metal zinc, acetic acid, acetic anhydride | Ice bath, 16 h stirring | ~70% | Alternative for related heterocycles |

| Base-catalyzed cyclization | Triethylamine, pyridine, or tetrabutylurea | Room temperature to 60 °C | Variable | Catalyst dependent |

Research Findings and Notes

- The cycloaddition method ensures regioselective formation of the isoxazole ring with high purity.

- Spectroscopic data confirm the structural integrity and substitution pattern.

- The loss of the CN group as HCN during the reaction is a key mechanistic feature.

- The method is scalable to gram quantities with consistent yields.

- The choice of oxidant and solvent is critical for optimizing yield and purity.

Q & A

Q. What are the key physicochemical properties of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate relevant to experimental design?

Answer: The compound exhibits a boiling point of 413.3±40.0°C at 760 mmHg (experimental) and computational properties such as 5 hydrogen bond acceptors , 5 rotatable bonds , and a topological polar surface area of 61.6 Ų (indicative of moderate solubility in polar solvents). These properties guide solvent selection, reaction conditions, and purification strategies. For example, the high boiling point suggests vacuum distillation may be required for purification .

| Property | Value |

|---|---|

| Boiling Point (exp.) | 413.3±40.0°C |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 61.6 Ų |

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: Synthesis typically involves cyclocondensation of substituted alkynes or nitriles with hydroxylamine derivatives. For example:

- Microwave-assisted synthesis (e.g., microwave irradiation of thiourea derivatives with acid chlorides) can yield isoxazole derivatives in 26–54% yields .

- Cyclization reactions using hydroxylamine hydrochloride and substituted aldehydes under alkaline conditions, followed by esterification, are also effective .

Key steps include purification via column chromatography and structural confirmation via NMR and X-ray crystallography .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity. For example, microwave irradiation increased yields of related isoxazole derivatives by 20–30% compared to conventional heating .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) to isolate the product from byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å and isoxazole ring planarity) .

- NMR spectroscopy : Confirms substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm and ester carbonyl at δ 170–175 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 262.1) .

Discrepancies between computational (e.g., DFT-predicted geometries) and experimental data should be resolved via iterative refinement of crystallization conditions .

Q. How do substituent variations on the isoxazole ring affect the compound’s biological activity, based on existing structure-activity relationship (SAR) studies?

Answer:

- Electron-withdrawing groups (e.g., nitro or chloro at the 4-position) enhance stability but reduce solubility, limiting bioavailability .

- Methoxy groups (as in the 4-methoxyphenyl substituent) improve membrane permeability due to increased lipophilicity, though cytotoxic activity may remain low (e.g., IC₅₀ > 100 µM in WiDr cells) .

| Derivative | Activity |

|---|---|

| (E)-3-(4-Methoxyphenyl)-N-phenylacrylamide | No cytotoxicity (IC₅₀ > 100 µM) |

| Chlorinated analog (4-Cl substituent) | Improved metabolic stability |

Q. How should researchers address discrepancies between computational predictions and experimental data for physicochemical properties like boiling point or solubility?

Answer:

- Validation via multiple methods : Compare experimental boiling points (e.g., 413.3°C ) with computational models (e.g., EPI Suite) to identify systematic errors.

- Solubility testing : Use shake-flask or HPLC methods to verify computationally predicted logP values.

- Crystallographic data : Cross-check computational geometry optimizations with X-ray-derived bond lengths and angles .

Q. What are the challenges in characterizing the stereochemistry of isoxazole derivatives, and how can they be mitigated?

Answer: Isoxazole rings are planar, making stereochemical analysis challenging. Strategies include:

Q. What stability considerations are critical for storing this compound?

Answer:

Q. Data Contradiction Analysis

- Boiling point variability : The large experimental uncertainty (±40.0°C) suggests sensitivity to impurities. Repetition under controlled vacuum conditions is advised .

- Biological activity contradictions : Derivatives with similar structures show divergent activities (e.g., cytotoxicity vs. stability), highlighting the need for rigorous SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.